molecular formula C2H7ClSi B7800782 Dimethylsilylchloride

Dimethylsilylchloride

Cat. No. B7800782
M. Wt: 94.61 g/mol
InChI Key: YGHUUVGIRWMJGE-UHFFFAOYSA-N
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Description

Dimethylsilylchloride is a useful research compound. Its molecular formula is C2H7ClSi and its molecular weight is 94.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethylsilylchloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylsilylchloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Effects in Neuroinflammation

  • Neuroprotection via Antioxidant Pathway: Dimethylfumarate, a formulation of dimethylsilylchloride, exhibits neuroprotective effects in models of multiple sclerosis. This is achieved through activation of the Nrf2 antioxidant pathway, enhancing cellular resistance to free radicals, and could be beneficial in multiple sclerosis treatment (Linker et al., 2011).

Effects on Human Acetylcholinesterase

  • Inhibition of Acetylcholinesterase: Dimethyl sulfoxide (DMSO), related to dimethylsilylchloride, acts as an inhibitor of human acetylcholinesterase, an enzyme crucial in Alzheimer's therapeutics. This reveals DMSO's potential impact in drug discovery programs for Alzheimer's disease (Kumar & Darreh-Shori, 2017).

Impact on Neurotransmission

  • Suppression of Glutamate Responses in Neurons: DMSO suppresses glutamate responses in hippocampal neurons. This could have implications for DMSO's use as a solvent in studies involving glutamatergic neurotransmission and suggests its potential use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

Cellular and Molecular Impacts

  • Induced Changes in Cellular Processes: DMSO induces changes in all macromolecules, even at low concentrations. This suggests its potential influence on experimental outcomes, especially in studies involving DMSO as a solvent (Tunçer et al., 2018).
  • Changes in Human Cellular Processes and Epigenetic Landscape: Exposure to DMSO results in large-scale deregulations of microRNAs and alterations in DNA methylation patterns, suggesting that DMSO is not inert and its use, especially in cryopreservation, should be reconsidered (Verheijen et al., 2019).

Toxicity Studies

  • Toxicity of Dimethylaminopropyl Chloride, Hydrochloride: Used as a chemical intermediate, this compound has been studied for its effects on F344/N rats and B6C3F1 mice, revealing various toxicological aspects relevant to occupational exposure (Abdo, 2007).

Agricultural Applications

  • Control of Weeds and Pathogens in Agriculture: Dimethyl disulfide (DMDS), combined with chloropicrin, has been used in agriculture for controlling weeds and soilborne pathogens, demonstrating its effectiveness in crop management (Yu et al., 2019).

Educational Application in Chemistry

  • Use in Chemistry Education: Dimethylsilylchloride compounds are used in educational settings to demonstrate scientific research methods, particularly in the synthesis of metal oxides and their catalytic performance (De-hua et al., 2006).

Biomedical Device Fabrication

  • Fabrication of Microfluidic Devices: Poly(dimethylsiloxane), a derivative, is used in fabricating microfluidic devices, especially in biomedicine, exploiting its physical and chemical properties for device fabrication and actuation (McDonald & Whitesides, 2002).

Anti-HIV Activity

  • Potential in Anti-HIV Drug Development: Chloro-1,4-dimethyl-9H-carbazole derivatives have shown anti-HIV activity, suggesting their potential as leads for novel anti-HIV drugs (Saturnino et al., 2018).

Effects on Cell Respiration

  • Impact on Cell Respiration: Dimethylbiguanide, related to dimethylsilylchloride, affects cell respiration, revealing a novel mitochondrial regulation mechanism in intact cells (El-Mir et al., 2000).

properties

IUPAC Name

chloro(dimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7ClSi/c1-4(2)3/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHUUVGIRWMJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

111431-67-5
Details Compound: Silane, chlorodimethyl-, homopolymer
Record name Silane, chlorodimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111431-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

94.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylsilylchloride

CAS RN

1066-35-9
Record name Chlorodimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1066-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

A four-necked flask equipped with a condenser, thermometer, gas feed tube, and stirrer was charged with 129.1 g (1.0 mol) of dimethyldichlorosilane and 1.3 g (0.01 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, trimethylsilane which had been synthesized in a separate flask from methylmagnesium chloride and 57.5 g (0.5 mol) of methyldichlorosilane was fed. Agitation was continued for one hour. 2.2 g (0.02 mol) of anisole was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and trimethylchlorosilane were isolated from the reaction solution by distillation. There were obtained 42.0 g of dimethylchlorosilane and 48.9 g of trimethylchlorosilane in a yield of 89% and 90%, respectively.
Quantity
129.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
57.5 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A four-necked flask equipped with a condenser, thermometer, gas feed tube, and stirrer was charged with 129.1 g (1.0 mol) of dimethyldichlorosilane, 100 ml of toluene, and 1.3 g (0.01 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, trimethylsilane which had been synthesized in a separate flask from methyl-magnesium chloride and 57.5 g (0.5 mol) of methyldichlorosilane was fed. Agitation was continued for one hour. 2.8 g (0.02 mol) of o-dimethoxybenzene was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and trimethylchlorosilane were isolated from the reaction solution by distillation. There were obtained 42.6 g of dimethylchlorosilane and 47.3 g of trimethylchlorosilane in a yield of 90% and 87%, respectively.
Quantity
129.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
57.5 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A four-necked flask equipped with a condenser, thermometer, dropping funnel, and stirrer was charged with 129.1 g (1.0 mol ) of dimethyldichlorosilane and 1.3 g (0.01 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, 58.2 g (0.5 mol) of t-butyldimethylsilane was added dropwise over one hour. Thereafter, agitation was continued for one hour while the flask was kept at 30° C. 2.8 g (0.02 mol) of o-dimethoxybenzene was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and t-butyldimethylchlorosilane were isolated from the reaction solution by distillation. There were obtained 42.8 g of dimethylchlorosilane and 69.0 g of t-butyldimethylchlorosilane in a yield of 91% and 92%, respectively.
Quantity
129.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A four-necked flask was equipped with a condenser, thermometer, dropping funnel, and stirrer was charged with 12.9 g (0.10 mol) of dimethyldichlorosilane and 0.27 g (0.002 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, 5.8 g (0.05 mol) of triethylsilane was added dropwise over 30 minutes. Thereafter, agitation was continued for one hour while the flask was kept at 30° C. 0.28 g (0,002 mol) of o-dimethoxy-benzene was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and triethylchlorosilane were isolated from reaction solution by distillation. There were obtained 3.78 g of dimethylchlorosilane and 7.37 g of triethylchlorosilane in a yield of 80% and 98%, respectively.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylsilylchloride

Citations

For This Compound
136
Citations
AR Kore, SV Patil, MM Salunkhe - Synthetic communications, 1993 - Taylor & Francis
3′O-silylated derivatives of 5′-O-DMT-2′deoxynucleoside (2) were synthesized in high yield by reaction of 5′-O-DMT-2′-deoxynucleosides (1) with tert-butyl dimethylsilylchloride …
Number of citations: 2 www.tandfonline.com
F Ming‐Kun, W Xian, N Jun… - Chinese Journal of …, 2005 - Wiley Online Library
To implement the solid phase synthesis of 4″‐epi‐methylamino‐4″‐deoxyavermectin B 1 benzoate, tert‐butyl‐ dimethylsilylchloride was chosen for the first solution synthesis. Then a …
Number of citations: 4 onlinelibrary.wiley.com
P REF - researchgate.net
… and B-ocenyldlmethytsiloxydlmethysilane were obtained in good yield by interfacial reaction of the alkenyldimethylchlorosilane and dimethylsilylchloride i ether with buffer solution. …
Number of citations: 0 www.researchgate.net
SM Rupf - 2023 - refubium.fu-berlin.de
… Quenching experiments with dimethylsilylchloride (DMSCl) yielded polysilylated compounds. Full functionalization was achieved after multiple metalation-silylation sequences. The …
Number of citations: 2 refubium.fu-berlin.de
JA Hayward, AA Durrani, Y Lu, CR Clayton… - Biomaterials, 1986 - Elsevier
Using a simple chemical process, phosphorylcholine has been deposited covalentiy on the surface of a variety of hydroxylated polymers as a stable, monomolecular coating. Our goal …
Number of citations: 61 www.sciencedirect.com
JA Hayward, AA Durrani, CJ Shelton, DC Lee… - Biomaterials, 1986 - Elsevier
A surface layer of phosphorylcholine has been chemically linked with the surface hydroxyl groups present on glass and silica by reaction with mono- and bifunctional reagents. …
Number of citations: 67 www.sciencedirect.com
J Bowler, TJ Lilley, JD Pittam, AE Wakeling - Steroids, 1989 - Elsevier
A series of steroidal estrogen antagonists with no intrinsic estrogenicity in rat uterotrophic-antiuterotrophic tests has been discovered. The compounds are derivatives of estradiol …
Number of citations: 285 www.sciencedirect.com
SJ García, HR Fischer, PA White, J Mardel… - Progress in Organic …, 2011 - Elsevier
In this paper a self-healing anticorrosive organic coating based on an encapsulated water reactive organic agent is presented. A reactive silyl ester is proposed as a new organic …
Number of citations: 201 www.sciencedirect.com
M Enders, J Fink, V Maillant… - … für anorganische und …, 2001 - Wiley Online Library
… Therefore chloromethyl)dimethylsilanol has been synthesised by treatment of chloromethyl)dimethylsilylchloride with aqueous ammonia [10]. Deprotonation with methyllithium …
Number of citations: 15 onlinelibrary.wiley.com
C Keck, J Hahn, D Gupta… - Chemistry–A European …, 2022 - Wiley Online Library
… B-chloro derivatives of 1,2-azaborinines with the smaller trimethylsilyl groups have never been reported, we studied the photolysis of 2 in the presence of tert-butyl-dimethylsilylchloride. …

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